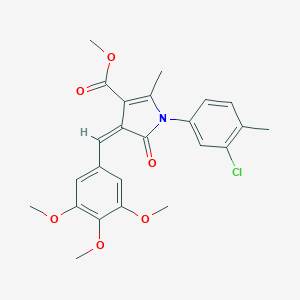![molecular formula C25H21F3N4O5 B297491 N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide](/img/structure/B297491.png)
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA is a member of the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cell proliferation and survival. N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide can induce DNA damage and inhibit DNA repair, leading to the induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. However, N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide. One area of research is the development of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide-based drugs for the treatment of cancer. Another area of research is the investigation of the potential therapeutic applications of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and toxicity of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide in vivo.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide involves the condensation of 2-hydrazinobenzothiazole with 2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)malononitrile in the presence of acetic acid. The resulting product is then treated with 2-methoxyphenylacetyl chloride to obtain N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Nom du produit |
N-(2-methoxyphenyl)-2-oxo-2-[2-(3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]acetamide |
|---|---|
Formule moléculaire |
C25H21F3N4O5 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-N//'-[(E)-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H21F3N4O5/c1-36-21-11-3-2-10-20(21)31-23(34)24(35)32-29-14-16-6-4-9-19(12-16)37-15-22(33)30-18-8-5-7-17(13-18)25(26,27)28/h2-14H,15H2,1H3,(H,30,33)(H,31,34)(H,32,35)/b29-14+ |
Clé InChI |
GHTAGFVURGUZQT-IPPBACCNSA-N |
SMILES isomérique |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)